(1R,2R)-Cyclopentane-1,2-diamine (CAS: 3145-88-8) is a highly rigid, enantiopure vicinal diamine utilized primarily as a chiral scaffold in asymmetric catalysis, coordination chemistry, and active pharmaceutical ingredient (API) synthesis [1]. Distinguished by its five-membered carbocyclic core, this compound offers a tighter N-M-N bite angle and distinct steric constraints compared to its ubiquitous six-membered analog, trans-cyclohexane-1,2-diamine (DACH) [2]. Historically limited by complex synthetic routes, modern enzymatic resolution techniques have made this specific enantiomer commercially viable for advanced procurement [3]. It is prioritized in industrial and academic settings where standard chiral ligands fail to provide the precise stereochemical control or metal-chelate stability required for specialized transformations.
Substituting (1R,2R)-cyclopentane-1,2-diamine with the more common (1R,2R)-cyclohexane-1,2-diamine (DACH) or racemic mixtures fundamentally compromises process outcomes due to structural and spatial deviations [1]. The five-membered cyclopentane ring is significantly more planar and rigid than the puckered chair conformation of the cyclohexane ring. This rigidity forces the two amine groups into a distinct spatial orientation, fundamentally altering the N-M-N bite angle upon metal coordination [2]. In asymmetric catalysis, this geometric difference translates into altered chiral pocket dimensions; a catalyst optimized with the cyclopentyl backbone will often exhibit mismatched stereocontrol, lower yields, or altered redox stability if substituted with the cyclohexyl analog [1]. Consequently, for processes dependent on the specific steric hindrance of the five-membered ring, generic substitution is not a viable procurement strategy.
In the enantioselective reduction of acetophenone using diethylzinc, the choice of the cycloalkane backbone directly impacts the catalytic efficiency. Ligands derived from (1R,2R)-cyclopentane-1,2-diamine demonstrated slightly higher overall yields compared to their (1R,2R)-cyclohexane-1,2-diamine counterparts under identical conditions [1]. This is attributed to the tighter steric constraints of the five-membered ring, which provides a more rigid chiral environment that accelerates the matched stereogenic conversion while maintaining high enantiomeric excess.
| Evidence Dimension | Catalytic Yield in Acetophenone Reduction |
| Target Compound Data | Higher yield optimized by the rigid cyclopentyl backbone |
| Comparator Or Baseline | (1R,2R)-cyclohexane-1,2-diamine (DACH) derived ligands |
| Quantified Difference | Measurable yield increase due to tighter bite angle and matched stereocenters |
| Conditions | Diethylzinc reduction of acetophenone using chiral diamine ligands |
Buyers synthesizing chiral secondary alcohols can achieve higher throughput and material efficiency by selecting the cyclopentane derivative over the standard cyclohexane ligand.
When utilized in Salen-Mn(III) complexes for the asymmetric epoxidation of (E)-b-methylstyrene, the (1R,2R)-cyclopentane-1,2-diamine backbone yields an enantiomeric excess (ee) of 87%, compared to the 92% ee achieved by the DACH-based Jacobsen's catalyst [1]. While slightly lower for this specific substrate, this quantitative difference highlights the distinct geometry of the chiral pocket. The cyclopentane derivative provides a complementary steric environment that is critical for substrates where the traditional Jacobsen's catalyst is either too bulky or stereochemically mismatched.
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | 87% ee |
| Comparator Or Baseline | 92% ee (Jacobsen's catalyst / DACH-based) |
| Quantified Difference | 5% ee variance demonstrating a distinct, complementary chiral pocket |
| Conditions | Asymmetric epoxidation of (E)-b-methylstyrene using Salen-Mn(III) complexes |
Procurement teams should source this compound to expand their catalyst library, specifically targeting substrates that respond poorly to standard DACH-based epoxidation.
Historically, obtaining enantiopure trans-cyclopentane-1,2-diamine relied on inefficient fractional crystallization of tartrate salts, resulting in low overall yields. Modern biocatalytic approaches utilizing Candida antarctica lipase B (CALB) for sequential aminolysis achieve an enantiomeric excess of >99% for the target enantiomer[1]. This enzymatic process provides a highly reproducible, scalable route to the (1R,2R) configuration, overcoming the historical procurement bottlenecks associated with this specific five-membered ring diamine.
| Evidence Dimension | Enantiomeric Excess and Process Scalability |
| Target Compound Data | >99% ee via CALB enzymatic resolution |
| Comparator Or Baseline | Low yield and variable ee via classical fractional crystallization |
| Quantified Difference | Near-perfect enantiopurity (>99% ee) with significantly improved process reliability |
| Conditions | Enzymatic aminolysis using dimethyl malonate and CALB |
Guarantees that buyers can procure highly pure, reproducible batches of the (1R,2R) enantiomer without the yield losses of classical resolution methods.
Where standard DACH-based ligands fail to provide the correct stereochemical environment, (1R,2R)-cyclopentane-1,2-diamine is the premier choice for synthesizing customized Salen and Trost ligands. Its tighter bite angle and rigid planarity offer a complementary chiral pocket, making it essential for process chemists optimizing the asymmetric epoxidation or reduction of sterically demanding substrates[1].
In medicinal chemistry, the 1,2-diaminocyclopentane motif is utilized to synthesize conformationally restricted drug candidates. The rigid five-membered ring reduces the entropic penalty during receptor binding compared to flexible aliphatic diamines, providing a highly specific structural vector that cannot be replicated by cyclohexane derivatives[1].
The distinct N-M-N bite angle of the cyclopentane backbone alters the coordination geometry and hydration states of transition metals. It is specifically procured for the development of novel EDTA-analogs (e.g., CpDTA) where tuning the redox potential and water exchange kinetics of Fe(III) or Mn(II) complexes is critical for diagnostic imaging applications [2].